D-Gln(7)-Terlipressin TFA Salt D-Gln(7)-Terlipressin TFA Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207587
InChI:
SMILES:
Molecular Formula: C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight: 1341.4

D-Gln(7)-Terlipressin TFA Salt

CAS No.:

Cat. No.: VC0207587

Molecular Formula: C₅₄H₇₅F₃N₁₆O₁₇S₂

Molecular Weight: 1341.4

* For research use only. Not for human or veterinary use.

D-Gln(7)-Terlipressin TFA Salt -

Specification

Molecular Formula C₅₄H₇₅F₃N₁₆O₁₇S₂
Molecular Weight 1341.4

Introduction

Chemical Properties and Structure

Molecular Composition

D-Gln(7)-Terlipressin Trifluoroacetic Acid Salt possesses a complex molecular structure with a specific amino acid sequence where the seventh position contains D-glutamine instead of the natural L-form. The molecular formula for this compound is C52H74N16O15S2 - x(C2HF3O2), where the variable x represents the number of trifluoroacetic acid molecules in the salt formation . This peptide features a cyclic structure formed by a disulfide bridge between two cysteine residues, which is characteristic of vasopressin-like compounds.

The standard terlipressin sequence is Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, with a disulfide bridge between the Cys residues at positions 4 and 9 . In D-Gln(7)-Terlipressin, the L-glutamine at position 7 is replaced with a D-glutamine, creating a diastereomer of the original peptide. This substitution potentially affects the three-dimensional conformation of the molecule, which may in turn alter its receptor binding properties and biological activity.

PropertyEstimated ValueNotes
AppearanceWhite to off-white solidTypical for peptide TFA salts
Melting Point>170°C with decompositionSimilar to terlipressin acetate
SolubilityModerately soluble in water; slightly soluble in DMSO and methanolTFA salt may enhance aqueous solubility
Storage ConditionsRefrigerated (-20°C), inert atmosphere, protected from lightTo prevent degradation
StabilitySusceptible to oxidation of disulfide bondRequires appropriate storage

Comparison with Standard Terlipressin

Structural Differences

The key structural difference between D-Gln(7)-Terlipressin TFA Salt and standard terlipressin lies in the stereochemistry of the glutamine residue at position 7. While standard terlipressin contains L-glutamine (the naturally occurring isomer in proteins), D-Gln(7)-Terlipressin features D-glutamine, which has an inverted stereochemical configuration at the alpha carbon atom. This seemingly minor modification can significantly alter the three-dimensional structure of the peptide.

Analytical Applications and Significance

Role as Reference Standard

Regulatory agencies such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) require pharmaceutical manufacturers to identify, quantify, and control impurities in their products. Reference standards like D-Gln(7)-Terlipressin TFA Salt provide the necessary benchmarks for these quality control processes, enabling accurate identification and quantification of specific impurities.

Analytical Methodologies

Various analytical techniques are employed for the identification and quantification of D-Gln(7)-Terlipressin, often using the TFA salt as a reference standard. These methodologies include:

  • High-Performance Liquid Chromatography (HPLC) - Enables separation and quantification of terlipressin and its impurities, including D-amino acid variants

  • Mass Spectrometry (MS) - Provides precise molecular weight determination and structural information

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Offers detailed structural characterization, including stereochemical configuration

  • Peptide Mapping - Enzymatic digestion followed by analysis of fragments to locate specific modifications

  • Circular Dichroism (CD) Spectroscopy - Particularly useful for distinguishing between peptides containing L- versus D-amino acids

These analytical approaches contribute to comprehensive characterization and quality assessment of terlipressin pharmaceutical preparations, ensuring they meet specified standards for purity and effectiveness.

Synthesis and Characterization

Synthetic Approaches

The synthesis of D-Gln(7)-Terlipressin TFA Salt likely follows similar methodologies to those used for standard terlipressin, with the specific incorporation of D-glutamine at position 7. Modern peptide synthesis typically employs solid-phase techniques, where the peptide is assembled while attached to a solid support resin. For terlipressin variants, specific resins such as MOBHA resin have been reported in patent literature .

A general synthetic strategy for D-Gln(7)-Terlipressin would involve:

  • Selection of an appropriate solid support

  • Sequential addition of protected amino acids, including D-glutamine at position 7

  • Formation of the disulfide bridge between cysteine residues

  • Cleavage from the resin and deprotection of side chains

  • Purification via preparative HPLC

  • Conversion to the TFA salt form

The synthesis must carefully control stereochemistry, particularly during the incorporation of the D-glutamine residue, to ensure stereochemical purity of the final product. Specific coupling reagents and reaction conditions are crucial for minimizing racemization and ensuring high-quality product formation.

Characterization Methods

Comprehensive characterization of D-Gln(7)-Terlipressin TFA Salt is essential for its application as a reference standard. This characterization typically involves multiple complementary analytical techniques:

  • Confirmation of molecular structure:

    • High-resolution mass spectrometry for accurate mass determination

    • NMR spectroscopy for structural confirmation, including stereochemical verification

    • Amino acid analysis to confirm composition

  • Purity assessment:

    • HPLC with various detection methods (UV, fluorescence, or mass spectrometry)

    • Capillary electrophoresis

    • Thin-layer chromatography

  • Physical characterization:

    • Determination of melting point or thermal properties via differential scanning calorimetry

    • Assessment of solubility in various solvents

    • Determination of optical rotation to confirm stereochemistry

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